6-Trifluoromethylisatin

Descripción general

Descripción

6-Trifluoromethylisatin is an organic compound characterized by the presence of a trifluoromethyl group attached to the sixth position of the isatin molecule. Isatin itself is a derivative of indole, a heterocyclic aromatic organic compound. The trifluoromethyl group significantly alters the chemical properties of isatin, making this compound a compound of interest in various fields of scientific research.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of isatin using a fluorinating agent such as trifluoromethyl iodide in the presence of a catalyst.

Nucleophilic Substitution: Another method includes the nucleophilic substitution of a halogenated isatin derivative with a trifluoromethyl group donor, such as trifluoromethyltrimethylsilane.

Electrophilic Trifluoromethylation: This method uses electrophilic trifluoromethylating agents like Togni’s reagent under specific reaction conditions to introduce the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of this compound can yield compounds with reduced functional groups, such as amines.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions, where the trifluoromethyl group can be replaced or modified.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products:

Oxidation Products: Various oxidized isatin derivatives.

Reduction Products: Reduced forms such as amines.

Substitution Products: Compounds with modified trifluoromethyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

6-Trifluoromethylisatin and its derivatives have shown significant promise in cancer treatment. The compound's ability to induce apoptosis in cancer cells is a key mechanism behind its anticancer activity.

- Mechanism of Action : The cytotoxic effects of this compound are primarily due to the induction of mitochondrial membrane potential dissipation, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in tumor cells .

- Selectivity : Studies indicate that halogenated isatins, including this compound, exhibit better selectivity against tumor cells compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a lower toxicity profile for healthy cells .

- Clinical Relevance : Several derivatives have progressed through clinical trials, with compounds such as sunitinib being FDA-approved for treating gastrointestinal stromal tumors and renal cell carcinoma .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Research has demonstrated that derivatives of this compound possess significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

- Antifungal Activity : In addition to antibacterial properties, studies have indicated antifungal activity against Candida albicans and Penicillium chrysogenum, making these compounds potential candidates for treating infections caused by resistant strains .

Therapeutic Applications in Viral Infections

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral replication, particularly in the context of HIV.

- HIV Inhibition : Compounds based on this scaffold have been identified as dual inhibitors targeting the ribonuclease H function associated with HIV-1 reverse transcriptase. Notably, certain derivatives demonstrated effective inhibition of viral replication at low micromolar concentrations .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | N/A | |

| Antibacterial | Against Mycobacterium smegmatis | 6.25 | |

| Antifungal | Against Candida albicans | N/A | |

| HIV Replication | Dual inhibitor | <30 |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of various isatin derivatives, including this compound, on different tumor cell lines. Results indicated that the compound significantly reduced cell viability through apoptosis induction mechanisms involving mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, several derivatives of this compound were tested against multiple bacterial and fungal strains. The results revealed potent antibacterial activity with specific compounds showing promising MIC values against resistant pathogens like Mycobacterium smegmatis .

Mecanismo De Acción

The mechanism by which 6-Trifluoromethylisatin exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Isatin: The parent compound, lacking the trifluoromethyl group.

5-Trifluoromethylisatin: A positional isomer with the trifluoromethyl group at the fifth position.

7-Trifluoromethylisatin: Another positional isomer with the trifluoromethyl group at the seventh position.

Uniqueness: 6-Trifluoromethylisatin is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity compared to its isomers and the parent compound.

Actividad Biológica

6-Trifluoromethylisatin, a fluorinated derivative of isatin, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antiviral, and anti-inflammatory effects, supported by recent research findings and case studies.

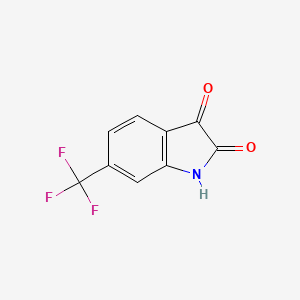

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the isatin structure. The molecular formula is , and its structure can be represented as follows:

This modification significantly influences its biological activity compared to non-fluorinated isatin derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A study published in October 2023 demonstrated that fluorinated isatins, including this compound, induce apoptosis in cancer cells through mitochondrial pathways. The findings indicated that at an IC50 concentration of 40 μM, there was a notable increase in both early and late stages of apoptosis in HuTu 80 cells .

- Mitochondrial Membrane Potential : The compound disrupts mitochondrial membrane potential, leading to increased apoptosis .

- Reactive Oxygen Species (ROS) Production : Enhanced ROS production was observed, which is associated with mitochondrial dysfunction and subsequent cell death .

Antiviral Activity

The antiviral properties of this compound have also been explored. In a study on various isatin derivatives, it was found that these compounds exhibit significant antiviral activity against viruses such as H1N1 and HSV-1. The synthesized compounds demonstrated low micromolar IC50 values, suggesting strong antiviral potential .

In Silico Studies

In silico molecular docking studies indicated favorable binding affinities for this compound with viral proteins, supporting its role as a potential antiviral agent . Quantitative PCR assays further confirmed a decrease in viral gene expression upon treatment with this compound.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Research shows that isatin derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) .

Key Findings

- Inhibition of Cytokines : The compound reduces levels of nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical mediators in inflammatory responses .

- Comparative Analysis : In comparative studies, compounds with electron-withdrawing groups showed enhanced anti-inflammatory activity, indicating that structural modifications can optimize therapeutic effects .

Case Studies and Applications

Several case studies have illustrated the practical applications of this compound in medicinal chemistry:

- Anticancer Drug Development : A critical instance case study focused on the synthesis of various isatin derivatives, including this compound, which were tested for their cytotoxic effects against different cancer cell lines. The results indicated promising anticancer activity, warranting further development into drug candidates.

- Antiviral Research : Another case study highlighted the use of this compound in combating viral infections. The study emphasized its efficacy against H1N1 and HSV-1, showcasing its potential as a lead compound for antiviral drug development.

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVMRSKFRIKMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450915 | |

| Record name | 6-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-69-1 | |

| Record name | 6-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.